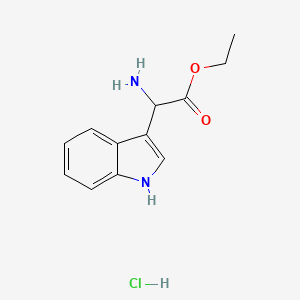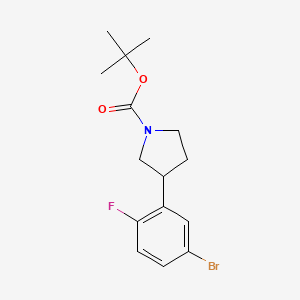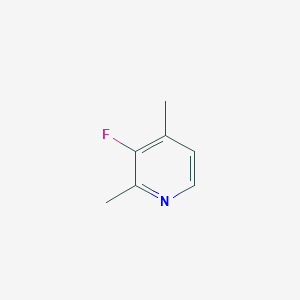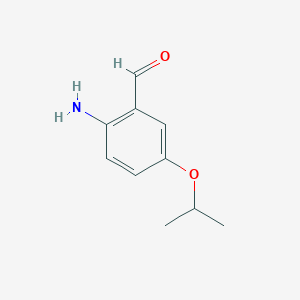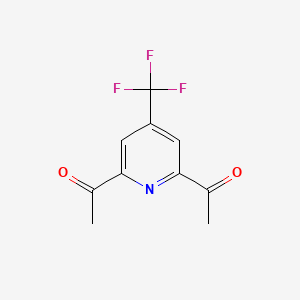
1-Phenyl-1H-imidazole-4-carboximidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-1H-imidazole-4-carboximidamide hydrochloride is an organic compound belonging to the class of phenylimidazoles These compounds are characterized by a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-1H-imidazole-4-carboximidamide hydrochloride typically involves the cyclization of amido-nitriles. One novel protocol for this synthesis involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method is mild enough to include a variety of functional groups, such as arylhalides and aromatic and saturated heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of multi-component reactions and catalysts to achieve high yields and purity. The use of erbium triflate as a catalyst has been reported to enable the synthesis of highly substituted imidazole derivatives in excellent yield .
Análisis De Reacciones Químicas
Types of Reactions
1-Phenyl-1H-imidazole-4-carboximidamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butylhydroperoxide (TBHP) for oxidation and various reducing agents for reduction. The reaction conditions are typically mild to moderate, allowing for the inclusion of various functional groups .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of TBHP in the presence of acetophenones and benzylic amines can lead to the formation of 1,2,4-trisubstituted imidazoles .
Aplicaciones Científicas De Investigación
1-Phenyl-1H-imidazole-4-carboximidamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of dyes, catalysts, and other functional materials.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-1H-imidazole-4-carboximidamide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to antimicrobial effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound interferes with the normal functioning of microbial cells .
Comparación Con Compuestos Similares
Similar Compounds
4-Phenyl-1H-imidazole: Another phenylimidazole compound with similar structural features.
1H-Pyrazole-1-carboximidamide hydrochloride: A related compound with a pyrazole ring instead of an imidazole ring.
Uniqueness
1-Phenyl-1H-imidazole-4-carboximidamide hydrochloride is unique due to its specific substitution pattern and the presence of a carboximidamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H11ClN4 |
|---|---|
Peso molecular |
222.67 g/mol |
Nombre IUPAC |
1-phenylimidazole-4-carboximidamide;hydrochloride |
InChI |
InChI=1S/C10H10N4.ClH/c11-10(12)9-6-14(7-13-9)8-4-2-1-3-5-8;/h1-7H,(H3,11,12);1H |
Clave InChI |
QQOAPUNNKFTPAA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C=C(N=C2)C(=N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


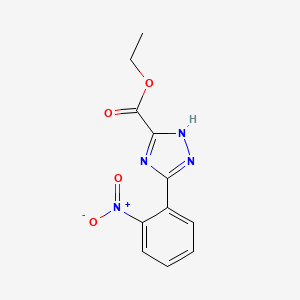
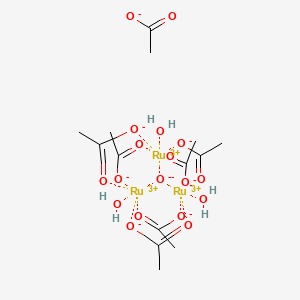
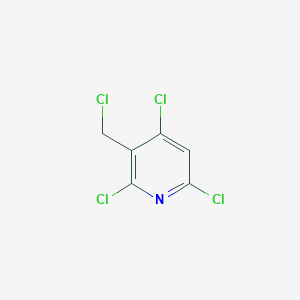
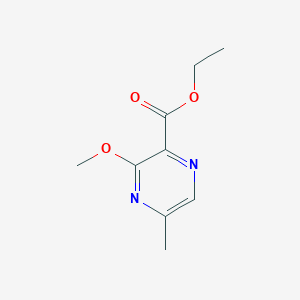
![Trans-1'-(3-(4-fluorophenoxy)propyl)octahydro-1H-spiro[naphthalene-2,4'-piperidine] hydrochloride](/img/structure/B13662531.png)
![2-([1,1'-Biphenyl]-2-yl)-4-([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine](/img/structure/B13662538.png)

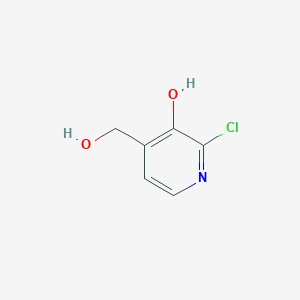
![6-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13662575.png)
